molecular formula C7H9F2N3 B071906 N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine CAS No. 165258-62-8

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine

Cat. No. B071906
M. Wt: 173.16 g/mol
InChI Key: DDQMRAHBXJHNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine (EFMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFMP is a pyrimidine derivative that has two fluorine atoms and an ethyl group attached to it.

Mechanism Of Action

The mechanism of action of N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine is not fully understood. However, it has been suggested that N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine exerts its antiviral, antibacterial, and antifungal effects by inhibiting the activity of enzymes that are essential for the survival of these pathogens. N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has also been found to bind to DNA, which suggests that it may interfere with DNA replication and transcription.

Biochemical And Physiological Effects

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various viruses, bacteria, and fungi. Additionally, N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has been found to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has also been found to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has been found to be stable under a wide range of conditions, which makes it suitable for long-term storage. However, N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has some limitations for lab experiments. It is highly toxic and requires careful handling. Additionally, N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has poor solubility in aqueous solutions, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine. One potential direction is the development of N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine-based drugs for the treatment of viral, bacterial, and fungal infections. Another potential direction is the use of N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine as a fluorescent probe for the detection of DNA damage. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine and its potential applications in various fields of scientific research.

Synthesis Methods

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine can be synthesized using a multi-step process involving the reaction of 2,6-difluoro-4-methylpyrimidine with ethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a solvent such as ethanol. The resulting product is then purified using column chromatography to obtain pure N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine.

Scientific Research Applications

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, antibacterial, and antifungal properties. N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Additionally, N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine has been found to be a potent inhibitor of various enzymes such as protein kinases, which makes it a potential candidate for drug development.

properties

CAS RN

165258-62-8

Product Name

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

N-ethyl-2,6-difluoro-5-methylpyrimidin-4-amine

InChI

InChI=1S/C7H9F2N3/c1-3-10-6-4(2)5(8)11-7(9)12-6/h3H2,1-2H3,(H,10,11,12)

InChI Key

DDQMRAHBXJHNII-UHFFFAOYSA-N

SMILES

CCNC1=C(C(=NC(=N1)F)F)C

Canonical SMILES

CCNC1=C(C(=NC(=N1)F)F)C

synonyms

4-Pyrimidinamine,N-ethyl-2,6-difluoro-5-methyl-(9CI)

Origin of Product

United States

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